molecular formula C11H11NO B1267832 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- CAS No. 3118-16-9

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-

Cat. No.: B1267832
CAS No.: 3118-16-9
M. Wt: 173.21 g/mol
InChI Key: BPBPNUGGTKXXAM-UHFFFAOYSA-N
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Description

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused bicyclic structure, which includes an isoquinoline core and an additional ethano bridge. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The ethano bridge can be introduced through subsequent cyclization reactions.

Example Reaction:

    Starting Materials: Aromatic amine, aldehyde or ketone

    Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)

    Conditions: Reflux, solvent (e.g., ethanol, methanol)

Industrial Production Methods

In an industrial setting, the production of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of functional groups at specific positions on the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenation (chlorine, bromine), nitration (nitric acid)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydroisoquinoline derivatives

    Substitution: Halogenated or nitrated isoquinoline derivatives

Scientific Research Applications

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: Lacks the ethano bridge, simpler structure.

    1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline core.

    Quinoline: Similar structure but with a nitrogen atom in a different position.

The uniqueness of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- lies in its fused bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPNUGGTKXXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307635
Record name 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3118-16-9
Record name NSC193542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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